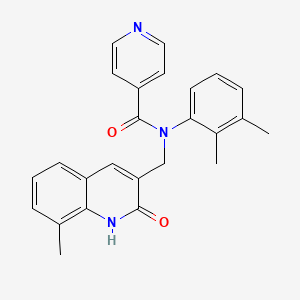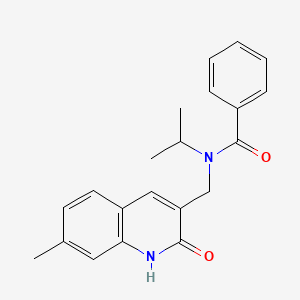
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide inhibits caspase activity by binding to the active site of the enzyme. This prevents the cleavage of caspase substrates, leading to the inhibition of cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits caspase activity, reduces inflammation, and protects against neuronal cell death. It has also been found to have antioxidant properties and to regulate the expression of genes involved in cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments include its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death. However, its limitations include its potential cytotoxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide. One potential application is in the development of new therapies for cancer and neurodegenerative diseases. This compound may also be used to study the role of caspases in cell death and inflammation. Further studies are needed to determine the long-term effects of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death makes it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. Further studies are needed to determine its long-term effects and potential applications in other fields.
Synthesemethoden
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with isopropylbenzamide. The final product is purified through column chromatography to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, which is involved in cell death and inflammation. This compound has also been found to protect against neuronal cell death and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)16-7-5-4-6-8-16)13-18-12-17-10-9-15(3)11-19(17)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWTVKRMGDEEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


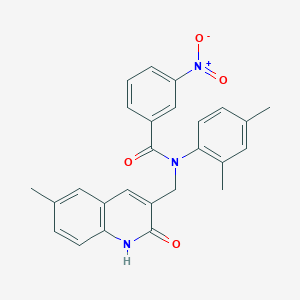




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
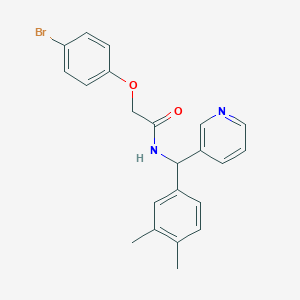
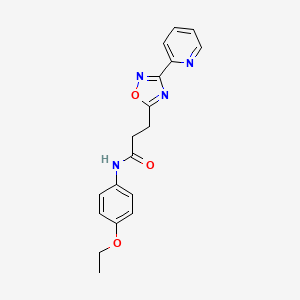



![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
